

Application Notes and Protocols for the Analytical Characterization of 2-(Octyloxy)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Octyloxy)ethanol

Cat. No.: B167883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Octyloxy)ethanol, also known as ethylene glycol mono-n-octyl ether, is a non-ionic surfactant with applications in various industries, including cosmetics and pharmaceuticals, where it can function as an emulsifying agent or solvent. Its chemical structure, consisting of an eight-carbon alkyl chain and a hydrophilic ethylene glycol moiety, dictates its physicochemical properties and performance. Accurate and comprehensive characterization of **2-(Octyloxy)ethanol** is crucial for quality control, formulation development, and regulatory compliance.

This document provides detailed application notes and experimental protocols for the analytical characterization of **2-(Octyloxy)ethanol** using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Octyloxy)ethanol** is presented in Table 1. This data is essential for understanding the behavior of the molecule in various analytical systems.

Table 1: Physicochemical Properties of **2-(Octyloxy)ethanol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ O ₂	PubChem[1]
Molecular Weight	174.28 g/mol	PubChem[1]
CAS Number	10020-43-6	NIST WebBook[2]
Appearance	Colorless liquid (predicted)	---
Boiling Point	239.5 °C (predicted)	---
Density	0.87 g/cm ³ (predicted)	---
Synonyms	Ethylene glycol mono-n-octyl ether, n-Octyl cellosolve	NIST WebBook[2]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2-(Octyloxy)ethanol**. It provides information on the purity of the sample and allows for structural elucidation through mass spectral fragmentation patterns.

Objective: To determine the purity of a **2-(Octyloxy)ethanol** sample and to confirm its identity via mass spectrometry.

Instrumentation:

- Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
- Autosampler for automated injection.

Materials:

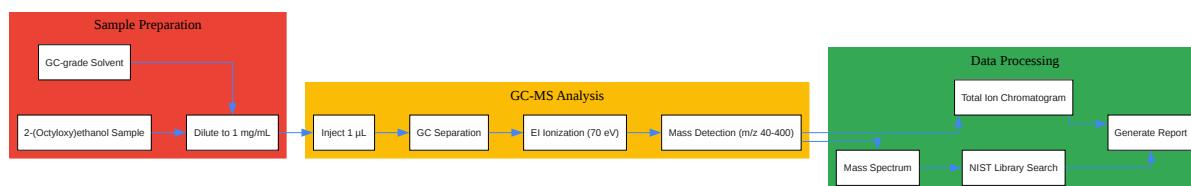
- **2-(Octyloxy)ethanol** sample
- High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

- Microsyringe or autosampler vials

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **2-(Octyloxy)ethanol** in the chosen solvent. Vortex to ensure complete dissolution.
- GC-MS Parameters: Set up the GC-MS system with the parameters outlined in Table 2. These are typical starting parameters and may require optimization based on the specific instrument.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data in full scan mode to obtain a total ion chromatogram (TIC) and mass spectra for all eluting peaks.
- Data Analysis:
 - Integrate the peaks in the TIC to determine the relative purity of the sample.
 - Analyze the mass spectrum of the main peak corresponding to **2-(Octyloxy)ethanol**.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for identity confirmation.

Table 2: Suggested GC-MS Parameters


Parameter	Value
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1)
Injection Volume	1 μ L
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Temperature Program	Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40 - 400 m/z

The mass spectrum of **2-(Octyloxy)ethanol** is characterized by fragmentation of the ether and alcohol functionalities. The molecular ion peak (M^+) at m/z 174 may be weak or absent. Key fragment ions are summarized in Table 3. The most abundant peaks are often observed at m/z 57, 43, and 69.[\[1\]](#)

Table 3: Major Mass Spectral Fragments for **2-(Octyloxy)ethanol**

m/z	Proposed Fragment Structure/Identity	Relative Intensity
174	$[\text{C}_{10}\text{H}_{22}\text{O}_2]^+$ (Molecular Ion)	Low
113	$[\text{CH}_3(\text{CH}_2)_7\text{O}]^+$	Moderate
85	$[\text{C}_6\text{H}_{13}]^+$	Moderate
71	$[\text{C}_5\text{H}_{11}]^+$	High
69	$[\text{C}_5\text{H}_9]^+$	High
57	$[\text{C}_4\text{H}_9]^+$	High (often base peak)
45	$[\text{CH}_2\text{CH}_2\text{OH}]^+$	High
43	$[\text{C}_3\text{H}_7]^+$	High

Experimental Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

GC-MS analysis workflow for **2-(Octyloxy)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the carbon-hydrogen framework of **2-(Octyloxy)ethanol**.

Objective: To confirm the chemical structure of **2-(Octyloxy)ethanol** by analyzing its ^1H and ^{13}C NMR spectra.

Instrumentation:

- NMR Spectrometer (e.g., 300 MHz or higher)
- 5 mm NMR tubes

Materials:

- **2-(Octyloxy)ethanol** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

- Sample Preparation: Dissolve 10-20 mg of **2-(Octyloxy)ethanol** in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube. Add a small drop of TMS if required.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters are listed in Table 4.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ^{13}C , a greater number of scans is required. See Table 4 for typical

parameters.

- Data Processing and Analysis:

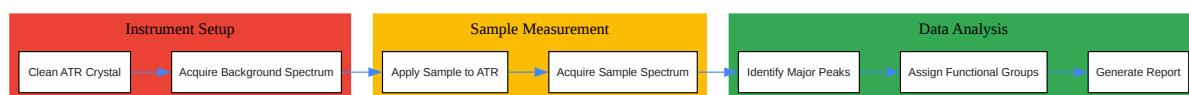
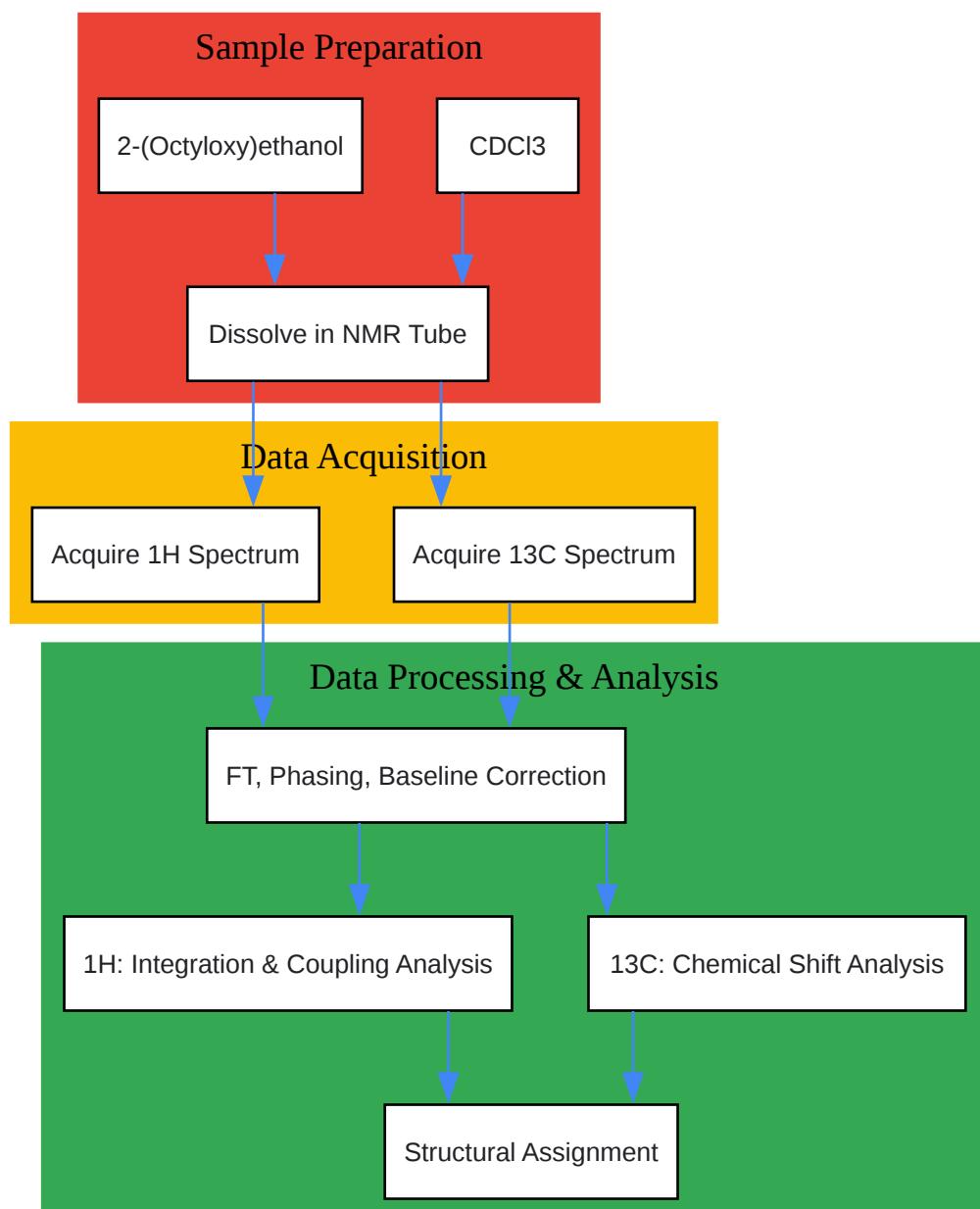
- Process the raw data (Fourier transform, phase correction, and baseline correction).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.
- Assign the chemical shifts in both ^1H and ^{13}C spectra to the corresponding atoms in the **2-(Octyloxy)ethanol** structure.

Table 4: Suggested NMR Acquisition Parameters

Parameter	^1H NMR	^{13}C NMR
Spectrometer Frequency	≥ 300 MHz	≥ 75 MHz
Solvent	CDCl_3	CDCl_3
Temperature	298 K	298 K
Pulse Angle	30-45°	30-45°
Spectral Width	~12 ppm	~220 ppm
Acquisition Time	2-4 s	1-2 s
Relaxation Delay	1-2 s	2-5 s
Number of Scans	8-16	512-2048

The expected ^1H and ^{13}C NMR chemical shifts for **2-(Octyloxy)ethanol** are presented in Tables 5 and 6, respectively. These values are based on the analysis of homologous compounds and predictive models.

Table 5: Predicted ^1H NMR Data for **2-(Octyloxy)ethanol** in CDCl_3



Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.71	t, $J \approx 5$ Hz	2H	-OCH ₂ CH ₂ OH
~3.55	t, $J \approx 5$ Hz	2H	-OCH ₂ CH ₂ OH
~3.45	t, $J \approx 7$ Hz	2H	-OCH ₂ (CH ₂) ₆ CH ₃
~2.5 (variable)	br s	1H	-OH
~1.57	p, $J \approx 7$ Hz	2H	-OCH ₂ CH ₂ (CH ₂) ₅ CH ₃
~1.29	m	10H	-OCH ₂ CH ₂ (CH ₂) ₅ CH ₃
~0.88	t, $J \approx 7$ Hz	3H	-CH ₃

t = triplet, p = pentet, m = multiplet, br s = broad singlet

Table 6: Predicted ^{13}C NMR Data for **2-(Octyloxy)ethanol** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~71.6	-OCH ₂ (CH ₂) ₆ CH ₃
~70.4	-OCH ₂ CH ₂ OH
~61.8	-OCH ₂ CH ₂ OH
~31.8	-(CH ₂) ₅ CH ₂ CH ₃
~29.7	-OCH ₂ CH ₂ (CH ₂) ₅ CH ₃
~29.4	Alkyl Chain CH ₂
~29.3	Alkyl Chain CH ₂
~26.2	Alkyl Chain CH ₂
~22.7	-CH ₂ CH ₃
~14.1	-CH ₃

Logical Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Octyloxy)ethanol | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanol, 2-(octyloxy)- [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Characterization of 2-(Octyloxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167883#analytical-techniques-for-2-octyloxy-ethanol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com